Cas no 1157928-89-6 (5-bromo-N-ethyl-2-methylaniline)

5-bromo-N-ethyl-2-methylaniline 化学的及び物理的性質
名前と識別子
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- 5-bromo-N-ethyl-2-methylaniline
- Benzenamine, 5-bromo-N-ethyl-2-methyl-
-
- インチ: 1S/C9H12BrN/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3
- InChIKey: UFVAPUSJPNKXRK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C)=C(C=1)NCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 116
- トポロジー分子極性表面積: 12
- 疎水性パラメータ計算基準値(XlogP): 3.3
5-bromo-N-ethyl-2-methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-166916-10.0g |
5-bromo-N-ethyl-2-methylaniline |
1157928-89-6 | 10g |
$3131.0 | 2023-05-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01015423-5g |
5-Bromo-N-ethyl-2-methylaniline |
1157928-89-6 | 95% | 5g |
¥5656.0 | 2023-04-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1209972-5g |
5-Bromo-N-ethyl-2-methylaniline |
1157928-89-6 | 95% | 5g |
¥7918.00 | 2024-08-09 | |
Enamine | EN300-166916-0.1g |
5-bromo-N-ethyl-2-methylaniline |
1157928-89-6 | 0.1g |
$640.0 | 2023-05-24 | ||
Enamine | EN300-166916-5.0g |
5-bromo-N-ethyl-2-methylaniline |
1157928-89-6 | 5g |
$2110.0 | 2023-05-24 | ||
Enamine | EN300-166916-0.5g |
5-bromo-N-ethyl-2-methylaniline |
1157928-89-6 | 0.5g |
$699.0 | 2023-05-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01015423-1g |
5-Bromo-N-ethyl-2-methylaniline |
1157928-89-6 | 95% | 1g |
¥1953.0 | 2023-04-05 | |
Enamine | EN300-166916-0.25g |
5-bromo-N-ethyl-2-methylaniline |
1157928-89-6 | 0.25g |
$670.0 | 2023-05-24 | ||
Chemenu | CM554089-1g |
5-Bromo-N-ethyl-2-methylaniline |
1157928-89-6 | 95%+ | 1g |
$300 | 2023-03-19 | |
Chemenu | CM554089-5g |
5-Bromo-N-ethyl-2-methylaniline |
1157928-89-6 | 95%+ | 5g |
$870 | 2023-03-19 |
5-bromo-N-ethyl-2-methylaniline 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
5-bromo-N-ethyl-2-methylanilineに関する追加情報
5-Bromo-N-Ethyl-2-Methylaniline: A Comprehensive Overview
5-Bromo-N-ethyl-2-methylaniline (CAS No. 1157928-89-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound, with its unique structural features, plays a pivotal role in various applications, from drug discovery to advanced material synthesis. In this article, we delve into the properties, synthesis, applications, and recent advancements associated with 5-bromo-N-ethyl-2-methylaniline.
The molecular structure of 5-bromo-N-ethyl-2-methylaniline is characterized by a benzene ring substituted with a bromine atom at the 5-position, an ethyl group attached to the nitrogen atom, and a methyl group at the 2-position. This arrangement imparts distinct electronic and steric properties to the molecule, making it highly reactive in various chemical transformations. The compound's ability to undergo nucleophilic aromatic substitution and other aromatic reactions has been extensively studied in recent years.
Recent research has highlighted the potential of 5-bromo-N-ethyl-2-methylaniline as a key intermediate in the synthesis of bioactive compounds. For instance, studies have demonstrated its utility in the development of novel anti-inflammatory agents and antioxidants. The bromine substituent at the 5-position facilitates regioselective substitution reactions, enabling the incorporation of diverse functional groups that enhance the biological activity of the resulting compounds.
In addition to its role in drug discovery, 5-bromo-N-ethyl-2-methylaniline has found applications in materials science. Its ability to form stable coordination complexes with transition metals has been leveraged in the development of new catalysts for industrial processes. Recent advancements in green chemistry have also explored the use of this compound as a sustainable precursor for synthesizing environmentally friendly materials.
The synthesis of 5-bromo-N-ethyl-2-methylaniline involves a series of well-established organic reactions. Typically, it is prepared via bromination of an appropriate aniline derivative followed by alkylation to introduce the ethyl group. The optimization of reaction conditions, such as temperature and solvent choice, has been a focus of recent studies to improve yield and purity. Novel methodologies involving microwave-assisted synthesis have also been reported, offering a more efficient route to this compound.
From an analytical standpoint, 5-bromo-N-ethyl-2-methylaniline can be characterized using various spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides precise molecular weight determination, while nuclear magnetic resonance (NMR) spectroscopy offers insights into the compound's structural integrity. Recent advances in computational chemistry have also enabled detailed quantum mechanical modeling of this compound, shedding light on its electronic properties and reactivity patterns.
Looking ahead, the future prospects for 5-bromo-N-ethyl-2-methylaniline are promising. Its role as a building block in medicinal chemistry is expected to grow as researchers continue to explore its potential in developing therapeutics for chronic diseases such as cancer and neurodegenerative disorders. Furthermore, its application in nanotechnology and advanced materials is anticipated to expand with ongoing innovations in synthetic methodologies.
In conclusion, 5-bromo-N-ethyl-2-methylaniline stands as a testament to the versatility and complexity of organic compounds. Its unique properties and wide-ranging applications underscore its importance across multiple scientific disciplines. As research continues to uncover new facets of this compound's potential, it is poised to make significant contributions to both academic and industrial advancements.
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